molecular formula C11H15NO3 B13328379 (R)-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate

(R)-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate

Cat. No.: B13328379
M. Wt: 209.24 g/mol
InChI Key: AOYRPQDWGMUXFP-JTQLQIEISA-N
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Description

®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a hydroxyethyl group attached to a phenyl ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-4-(1-amino-2-hydroxyethyl)phenol.

    Esterification: The key step involves the esterification of the phenolic hydroxyl group with methyl acetate under acidic or basic conditions. Common reagents used include sulfuric acid or sodium hydroxide.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of ®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate may involve large-scale esterification processes. These processes are optimized for high yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in these interactions, allowing the compound to bind to enzymes, receptors, or other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(1-Amino-2-hydroxyethyl)phenol
  • N-{4-[(1R)-1-amino-2-hydroxyethyl]phenyl}acetamide

Uniqueness

®-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-[4-[(1R)-1-amino-2-hydroxyethyl]phenyl]acetate

InChI

InChI=1S/C11H15NO3/c1-15-11(14)6-8-2-4-9(5-3-8)10(12)7-13/h2-5,10,13H,6-7,12H2,1H3/t10-/m0/s1

InChI Key

AOYRPQDWGMUXFP-JTQLQIEISA-N

Isomeric SMILES

COC(=O)CC1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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